Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate
Description
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate is a benzoate ester derivative featuring a quinoline core substituted with methoxy groups at positions 6 and 6. The quinoline moiety is linked via an ether bond to the methyl benzoate group at position 7.
Properties
CAS No. |
651054-44-3 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 3-(6,7-dimethoxyquinolin-4-yl)oxybenzoate |
InChI |
InChI=1S/C19H17NO5/c1-22-17-10-14-15(11-18(17)23-2)20-8-7-16(14)25-13-6-4-5-12(9-13)19(21)24-3/h4-11H,1-3H3 |
InChI Key |
IMUIGQDOAZACTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate typically involves the reaction of 6,7-dimethoxyquinoline-4-ol with methyl 3-hydroxybenzoate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The quinoline core distinguishes Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate from analogs with triazine or quinazoline backbones:
- Triazine Derivatives: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Features a 1,3,5-triazine ring substituted with bromo, formyl, and methoxyphenoxy groups. Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Similar triazine core but with formyl and methoxy substituents. The presence of multiple methoxy groups may improve solubility, as seen in its lower melting point (79–82°C) compared to quinazoline derivatives .
- Quinazoline Derivatives: Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate (): Contains a quinazoline core (two nitrogen atoms) with methoxy and methylamino substituents. Quinazoline’s electron-deficient nature may enhance binding to biological targets like phosphodiesterase-4 (PDE4), as seen in its use as Lotamilast, an anti-inflammatory agent .
- Substituent Positioning: The 6,7-dimethoxy pattern on quinoline may favor π-π stacking or hydrogen bonding, while triazine derivatives prioritize halogen or aldehyde groups for reactivity.
Physicochemical Properties
- Melting Points : The triazine derivative in has a relatively low melting point (79–82°C), likely due to reduced crystallinity from flexible methoxy groups. In contrast, the quinazoline derivative in (unrelated to the target compound) exhibits a high melting point (228–230°C), attributed to hydrogen bonding and rigid substituents .
- Solubility: Methoxy groups generally enhance solubility in polar solvents, but the triazine core’s polarity may further improve aqueous solubility compared to quinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
